molecular formula C17H22N4S B2630392 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine CAS No. 1204297-80-2

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine

Cat. No.: B2630392
CAS No.: 1204297-80-2
M. Wt: 314.45
InChI Key: PNJMHDVYBYVOIL-UHFFFAOYSA-N
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Description

The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, and an amine group . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole is a similar five-membered ring containing one sulfur atom and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or ring-closure reactions . For example, pyrazole derivatives can be synthesized through the reaction of hydrazines with 1,3-diketones .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, along with the isopropyl and ethyl groups attached to the nitrogen atom . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the amine group . Pyrazole rings can participate in a variety of reactions, including substitutions and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazole compounds are white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

  • Synthesis and Characterization :

    • The compound Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was synthesized using the amination method and characterized by various spectral data and elemental analysis (Idhayadhulla, Kumar, & Nasser, 2010).
    • In a similar vein, 3,5-Diphenyl-1H-pyrazole derivatives were synthesized and characterized, showing local anesthetic, analgesic, and antiinflammatory activities in animal models (Bruno et al., 1994).
  • Biological Activities :

    • A study synthesized and evaluated the anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, demonstrating the potential of these compounds as anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
    • Another research focused on the synthesis, characterization, and biological activity of new 4-Substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl) methyl]-1, 3, 4-thiadiazol-2-yl} azetidin-2-one derivatives, revealing good antibacterial activity (Al-Smaisim, 2012).
  • Chemical Transformations and Modifications :

    • The study on Synthesis of Some New Thiazoles and Pyrazolo[1,5-a]pyrimidines Containing an Antipyrine Moiety focused on the treatment of certain compounds with halo ketones or halo esters to synthesize new compounds, which were then established through elemental and spectral data analysis (Abdelhamid & Afifi, 2010).
  • Corrosion Inhibition :

    • A theoretical study on new bipyrazole derivatives using density functional theory was conducted to evaluate their potential activity as corrosion inhibitors, demonstrating the efficiencies of corrosion inhibitors based on parameters like EHOMO, ELUMO, gap energy, and electronegativity (Wang et al., 2006).
  • Antimicrobial and Anticancer Properties :

    • Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer activity, showing significant potential in these areas (Hafez, El-Gazzar, & Al-Hussain, 2016).

Future Directions

The future research directions for this compound would likely depend on its biological activity. Given the wide range of activities shown by pyrazole derivatives, it could be a potential candidate for drug development .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-propan-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4S/c1-11(2)14-6-5-7-15-16(14)19-17(22-15)18-8-9-21-13(4)10-12(3)20-21/h5-7,10-11H,8-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJMHDVYBYVOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC2=NC3=C(C=CC=C3S2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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